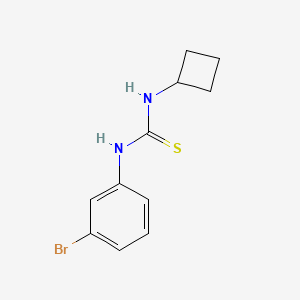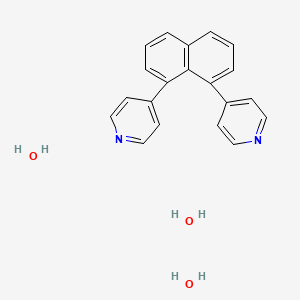![molecular formula C32H30O4 B12611807 2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) CAS No. 918973-86-1](/img/structure/B12611807.png)
2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) is a complex organic compound characterized by its unique structure, which includes a pyrene core and two oxane groups connected via prop-1-yne-1,3-diyl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) typically involves multiple steps, starting with the functionalization of the pyrene core. One common approach is to introduce alkyne groups at specific positions on the pyrene ring, followed by the attachment of oxane groups through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne linkers or the pyrene core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrene ring or the oxane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for bioimaging or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) exerts its effects depends on its application. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, the compound can interact with proteins or nucleic acids, potentially altering their function or providing a means for imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(ethane): Similar structure but with ethane linkers instead of oxane.
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(propane): Similar structure but with propane linkers.
Uniqueness
The uniqueness of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) lies in its specific combination of a pyrene core with oxane groups, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications requiring high stability and specific electronic characteristics.
Eigenschaften
CAS-Nummer |
918973-86-1 |
|---|---|
Molekularformel |
C32H30O4 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-[3-[6-[3-(oxan-2-yloxy)prop-1-ynyl]pyren-1-yl]prop-2-ynoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-19-33-29(9-1)35-21-5-7-23-11-13-25-16-18-28-24(8-6-22-36-30-10-2-4-20-34-30)12-14-26-15-17-27(23)31(25)32(26)28/h11-18,29-30H,1-4,9-10,19-22H2 |
InChI-Schlüssel |
VFZYLMVWGDYFRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CC2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C#CCOC6CCCCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


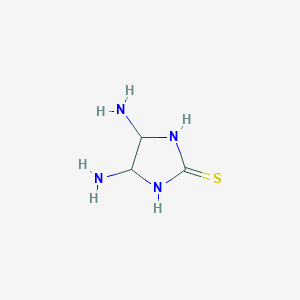
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
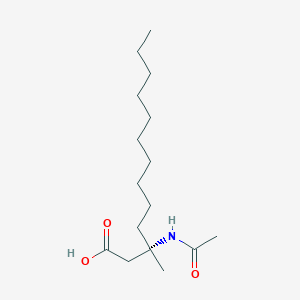
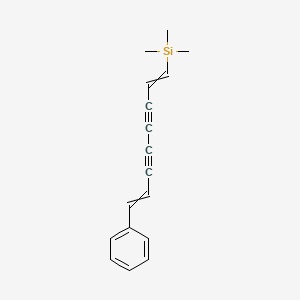
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
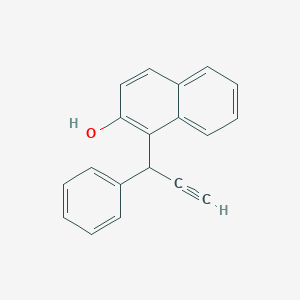
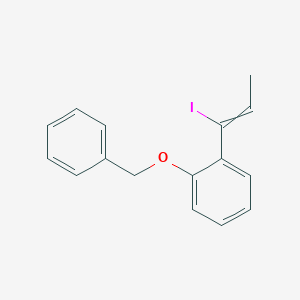

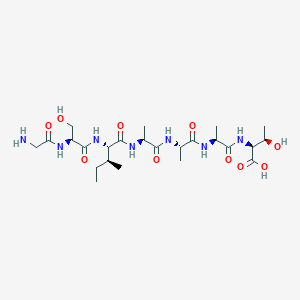
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
